molecular formula C13H14N2O4 B062309 3-(3-Nitro-4-tetrahydro-1H-pyrrol-1-ylphenyl)acrylic acid CAS No. 175278-41-8

3-(3-Nitro-4-tetrahydro-1H-pyrrol-1-ylphenyl)acrylic acid

Cat. No.: B062309
CAS No.: 175278-41-8
M. Wt: 262.26 g/mol
InChI Key: UDLTYRICBOUKIU-UHFFFAOYSA-N
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Description

3-(3-Nitro-4-tetrahydro-1H-pyrrol-1-ylphenyl)acrylic acid is an organic compound with the molecular formula C13H14N2O4 and a molecular weight of 262.27 g/mol . This compound is characterized by the presence of a nitro group, a tetrahydropyrrole ring, and an acrylic acid moiety. It is commonly used in various chemical and biological research applications due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Nitro-4-tetrahydro-1H-pyrrol-1-ylphenyl)acrylic acid typically involves the following steps:

    Formation of Tetrahydropyrrole Ring: The tetrahydropyrrole ring is formed through cyclization reactions involving appropriate precursors and catalysts.

    Acrylic Acid Moiety Addition: The acrylic acid moiety is introduced through reactions involving acrylation agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes continuous flow reactors, efficient separation techniques, and stringent quality control measures to produce the compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions

3-(3-Nitro-4-tetrahydro-1H-pyrrol-1-ylphenyl)acrylic acid undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and palladium on carbon.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

3-(3-Nitro-4-tetrahydro-1H-pyrrol-1-ylphenyl)acrylic acid is utilized in various scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Nitro-4-tetrahydro-1H-pyrrol-1-ylphenyl)acrylic acid involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the acrylic acid moiety can undergo conjugation reactions with nucleophiles. These interactions can modulate various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Nitro-4-pyrrolidin-1-ylphenyl)acrylic acid
  • 3-(3-Nitro-4-piperidin-1-ylphenyl)acrylic acid
  • 3-(3-Nitro-4-morpholin-1-ylphenyl)acrylic acid

Uniqueness

3-(3-Nitro-4-tetrahydro-1H-pyrrol-1-ylphenyl)acrylic acid is unique due to the presence of the tetrahydropyrrole ring, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

3-(3-nitro-4-pyrrolidin-1-ylphenyl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c16-13(17)6-4-10-3-5-11(12(9-10)15(18)19)14-7-1-2-8-14/h3-6,9H,1-2,7-8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDLTYRICBOUKIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)C=CC(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801214345
Record name 3-[3-Nitro-4-(1-pyrrolidinyl)phenyl]-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801214345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175278-41-8
Record name 3-[3-Nitro-4-(1-pyrrolidinyl)phenyl]-2-propenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175278-41-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[3-Nitro-4-(1-pyrrolidinyl)phenyl]-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801214345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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